Methyl 2-(chloromethyl)-3-furoate

Übersicht

Beschreibung

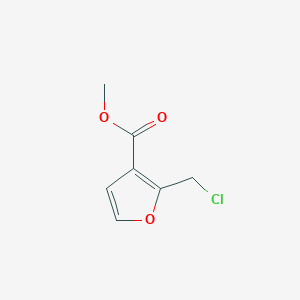

Methyl 2-(chloromethyl)-3-furoate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chloromethyl group at the second position and a methoxycarbonyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-3-furoate typically involves the chloromethylation of methyl 3-furoate. One common method is the reaction of methyl 3-furoate with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the furan ring to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(chloromethyl)-3-furoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Nucleophilic Substitution: Substituted furans with various functional groups.

Oxidation: Furan-2,3-dione derivatives.

Reduction: Methyl 2-(hydroxymethyl)-3-furoate.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

Methyl 2-(chloromethyl)-3-furoate serves as an effective reagent for the alkylation of salicylonitriles, which leads to the formation of complex heterocyclic systems. The reaction is typically conducted in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method yields derivatives such as methyl 2-[(cyanophenoxy)methyl]-3-furoates with yields ranging from 69% to 80% .

Case Study: Alkylation Reactions

- Reagents : this compound, salicylonitriles, K₂CO₃, DMF

- Conditions : 60°C

- Yield : 69-80%

- Outcome : Formation of methyl 2-[(cyanophenoxy)methyl]-3-furoates

Development of Therapeutic Agents

The compound has been utilized in the synthesis of novel pharmacological agents. For instance, it has been employed in the creation of furan-2-carboxamide analogues that act as positive allosteric modulators of N-Methyl-D-aspartate receptors, which are crucial in neuropharmacology . Additionally, it has been involved in synthesizing non-peptide gonadotropin-releasing hormone receptor antagonists aimed at treating hormone-dependent cancers .

Case Study: Synthesis of Antitumor Agents

- Target Compounds : Furan-2-carboxamide analogues

- Mechanism : Positive allosteric modulation

- Therapeutic Use : Treatment for hormone-dependent cancers

Material Science Applications

This compound also finds applications in material science, particularly in developing synthetic colorants derived from biobased sources. Its reactivity allows it to participate in various transformations that yield colorants with a spectrum ranging from yellow to red .

Data Table: Colorant Synthesis

| Compound Type | Color Spectrum | Yield (%) |

|---|---|---|

| Biobased synthetic colorants | Yellow to Red | Moderate to Excellent |

Environmental Chemistry

Research indicates that this compound can be utilized in studies assessing phytotoxicity and environmental impact on various plant species. Its effects on seed germination and plant health have been evaluated, providing insights into its ecological footprint .

Case Study: Phytotoxicity Assessment

- Test Subjects : Various plant species

- Concentration Range : 0.3% to 10%

- Observations : Signs of phytotoxicity included wilting and yellowing leaves.

Mechanistic Insights

Recent studies have explored the mechanistic pathways involving this compound in reactions such as Reformatsky-type reactions and the generation of organozinc nucleophiles. These reactions highlight its role as a carbon nucleophile and its utility in synthesizing complex organic molecules from renewable resources .

Mechanistic Pathway Overview

- Reactions Involved : Reformatsky-type reactions

- Role : Carbon nucleophile

- Applications : Synthesis of complex organic molecules

Wirkmechanismus

The mechanism of action of Methyl 2-(chloromethyl)-3-furoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nucleophile bonds. The furan ring’s electron-rich nature also makes it susceptible to electrophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(chloromethyl)-2-furoate: Similar structure but with different substitution pattern.

Methyl 2-(bromomethyl)-3-furoate: Bromine instead of chlorine as the halogen.

Methyl 2-(hydroxymethyl)-3-furoate: Hydroxyl group instead of chloromethyl group.

Uniqueness: Methyl 2-(chloromethyl)-3-furoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the chloromethyl group at the second position of the furan ring makes it a versatile intermediate for further chemical transformations.

Biologische Aktivität

Methyl 2-(chloromethyl)-3-furoate is synthesized through various methods, including reactions involving furan derivatives and chloromethylation processes. The chloromethyl group enhances the compound's reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for developing bioactive derivatives that may exhibit antimicrobial and anticancer properties.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of protein function or inhibition of enzymatic activity, which is particularly valuable in targeted therapeutics aimed at specific diseases.

Target Enzymes and Pathways

- Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown potential as inhibitors of CDKs, which are essential for cell cycle regulation. Inhibition of CDKs can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

- Epidermal Growth Factor Receptor (EGFR) : Compounds with similar structures have been reported to inhibit EGFR tyrosine kinase, disrupting signaling pathways critical for tumor growth.

Biological Activities

While direct studies on this compound are scarce, its structural analogs suggest several potential biological activities:

- Antimicrobial Activity : Furan derivatives often exhibit antimicrobial properties. The presence of the chloromethyl group may enhance this activity by increasing the compound's reactivity towards microbial targets.

- Anticancer Properties : Research indicates that furan-containing compounds can induce apoptosis in various cancer cell lines. This compound could similarly affect cell viability in cancer models.

Cytotoxicity in Cancer Cell Lines

In vitro studies on furan derivatives have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies typically assess cell viability using assays such as MTT or Annexin V staining to evaluate apoptosis induction.

Table 1: Cytotoxic Effects of Furan Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Similar furan derivative | HCT-116 | TBD | CDK inhibition |

Note: TBD = To Be Determined based on specific experimental results.

Antimicrobial Studies

Research on related furan compounds has shown promising results in inhibiting pathogenic bacteria while preserving probiotic strains. These findings suggest that modifications to the furan structure can lead to compounds with selective antimicrobial properties.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Current literature suggests that similar compounds exhibit favorable pharmacokinetic profiles, which may translate to this compound as well. However, detailed studies are necessary to establish its safety profile and therapeutic window.

Eigenschaften

IUPAC Name |

methyl 2-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZIBZAQRRDIMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365933 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53020-07-8 | |

| Record name | methyl 2-(chloromethyl)-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Methyl 2-(chloromethyl)-3-furoate in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones?

A1: this compound serves as a crucial starting material in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. [] The compound reacts with salicylonitriles, replacing the chlorine atom with a cyanophenoxymethyl group. This reaction forms Methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are then subjected to a tandem cyclization reaction using t-BuOK in DMF. This cyclization ultimately leads to the formation of the desired benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.